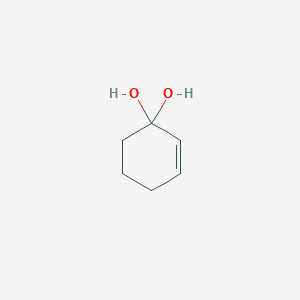

Cyclohexenediol

Description

Structure

3D Structure

Properties

CAS No. |

141607-99-0 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

cyclohex-2-ene-1,1-diol |

InChI |

InChI=1S/C6H10O2/c7-6(8)4-2-1-3-5-6/h2,4,7-8H,1,3,5H2 |

InChI Key |

RVJVAMZRPQBPEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of cis-1,2-Cyclohexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining cis-1,2-cyclohexanediol (B155557), a crucial intermediate in various chemical and pharmaceutical applications. The document provides a comparative analysis of key methodologies, detailed experimental protocols, and visualizations of the reaction pathways.

Introduction

cis-1,2-Cyclohexanediol is a vicinal diol characterized by the syn-addition of two hydroxyl groups to the same face of the cyclohexene (B86901) ring. Its stereospecific nature makes it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The primary methods for its synthesis involve the oxidation of cyclohexene, with the choice of reagent dictating the stereochemical outcome. This guide focuses on the most prevalent and reliable methods for achieving cis-dihydroxylation.

Core Synthesis Methodologies

The synthesis of cis-1,2-cyclohexanediol from cyclohexene is predominantly achieved through three well-established methods: catalytic osmylation using osmium tetroxide, oxidation with potassium permanganate (B83412), and the Woodward modification of the Prévost reaction. Each method offers distinct advantages and disadvantages in terms of yield, cost, safety, and scalability.

Osmium Tetroxide Catalyzed Dihydroxylation

The reaction of an alkene with osmium tetroxide (OsO₄) is a highly reliable method for achieving cis-dihydroxylation.[1][2] Due to the high cost and toxicity of OsO₄, it is typically used in catalytic amounts in conjunction with a co-oxidant to regenerate the osmium catalyst in situ.[1][2] A common and effective co-oxidant is N-methylmorpholine N-oxide (NMO).[1] This method is favored for its high yields and clean reaction profiles.[1]

The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[3][4] This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species, which is subsequently re-oxidized by the co-oxidant.[4]

Potassium Permanganate Oxidation (Baeyer's Test)

Oxidation of cyclohexene with a cold, dilute, and alkaline solution of potassium permanganate (KMnO₄) also yields cis-1,2-cyclohexanediol.[4][5][6] This reaction, historically known as Baeyer's test for unsaturation, proceeds through a similar mechanism involving a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed.[6][7] While being a more cost-effective method compared to using osmium tetroxide, the yields can be lower, and over-oxidation to form dicarboxylic acids can be a significant side reaction if the conditions are not carefully controlled.[1][7]

Woodward Modification of the Prévost Reaction

The Woodward modification of the Prévost reaction provides another route to cis-diols from alkenes.[8][9] This method involves the reaction of the alkene with iodine and silver acetate (B1210297) in the presence of wet acetic acid.[10] The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion, which is then opened by acetate to form a trans-iodoacetate.[8] In the presence of water, this intermediate is converted to a hydroxy acetate, which upon hydrolysis, yields the cis-diol.[8][11] This method is complementary to the Prévost reaction, which, under anhydrous conditions, yields the trans-diol.[11]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of cis-1,2-cyclohexanediol using the described methods.

| Synthesis Method | Reagents | Solvent(s) | Typical Yield | Melting Point (°C) | Reference(s) |

| Osmium Tetroxide Catalysis | Cyclohexene, OsO₄ (catalytic), N-methylmorpholine N-oxide (NMO) | Acetone (B3395972), Water, t-Butanol | 89-97% | 95-97 | [12][13] |

| Potassium Permanganate | Cyclohexene, KMnO₄, NaOH | Water, t-Butanol | 30-40% | 96-98 | [1][14] |

| Woodward Reaction | Cyclohexene, Iodine, Silver Acetate | Acetic Acid, Water | ~86% | 96-98 | [1][10] |

Experimental Protocols

Protocol 1: Synthesis of cis-1,2-Cyclohexanediol via Osmium Tetroxide Catalysis

This protocol is adapted from the procedure described by Van Rheenen, Kelly, and Cha (1976).[13]

Materials:

-

Cyclohexene (10.1 mL, 100 mmol)

-

N-methylmorpholine-N-oxide monohydrate (14.81 g, 0.1097 mole)

-

Osmium tetroxide (ca. 70 mg, 0.27 mmol)

-

Acetone (20 mL)

-

Water (40 mL)

-

Sodium hydrosulfite

-

Magnesium silicate (B1173343) (Magnesol)

-

n-Butanol

-

Diisopropyl ether

-

12 N Sulfuric acid

-

Celite

Procedure:

-

To a 250-mL three-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add N-methylmorpholine-N-oxide monohydrate (14.81 g), water (40 mL), and acetone (20 mL).[12]

-

To this solution, add osmium tetroxide (ca. 70 mg) followed by cyclohexene (10.1 mL).[12]

-

Stir the two-phase solution vigorously under a nitrogen atmosphere at room temperature. The reaction is slightly exothermic and should be maintained at room temperature with a water bath.[12]

-

Continue stirring overnight (approximately 18 hours), during which the mixture will become homogeneous and light brown.[12]

-

After the reaction is complete (monitored by TLC), add sodium hydrosulfite (0.5 g) and a slurry of Magnesol (5 g) in water (20 mL). Stir for 10 minutes.[12]

-

Filter the mixture through a pad of Celite (5 g). Wash the filter cake with three 15-mL portions of acetone.[12]

-

Neutralize the combined filtrate and washes to pH 7 with 12 N sulfuric acid.[12]

-

Remove the acetone using a rotary evaporator.[12]

-

Adjust the pH of the remaining aqueous solution to 2 with 12 N sulfuric acid.[12]

-

Extract the cis-diol with five 45-mL portions of n-butanol.[12]

-

Evaporate the combined butanol extracts under vacuum to yield a white solid.[12]

-

Purify the crude product by boiling with diisopropyl ether (one 200-mL portion, one 80-mL portion, and one 20-mL portion), decanting the solvent each time.[12]

-

Combine the ether fractions, concentrate to approximately 50 mL under vacuum, and cool to -15°C to induce crystallization.[12]

-

Filter the white crystalline plates, wash with two 10-mL portions of cold diisopropyl ether, and dry to obtain cis-1,2-cyclohexanediol.[12] The expected yield is 10.18–10.32 g (89–90%) with a melting point of 96–97°C.[12]

Protocol 2: Synthesis of cis-1,2-Cyclohexanediol via Potassium Permanganate Oxidation

This protocol is a general laboratory procedure for the dihydroxylation of cyclohexene using potassium permanganate.[14]

Materials:

-

Cyclohexene (0.83 g)

-

Potassium permanganate (1.08 g)

-

Sodium hydroxide (B78521) (0.16 g)

-

tert-Butyl alcohol (33 mL)

-

Water (34 mL)

-

Ice (approx. 16 g)

-

Celite (filter aid)

Procedure:

-

In a flask, dissolve potassium permanganate (1.08 g) in warm water (33 mL) and then cool the solution to about 15°C in an ice bath.[14]

-

In a separate 100-mL flask, combine tert-butyl alcohol (33 mL) and cyclohexene (0.83 g).[14]

-

Dissolve sodium hydroxide (0.16 g) in water (1 mL) and add this solution to the cyclohexene-alcohol mixture. Cool the combined solution to -5 to 0°C and add approximately 16 g of ice.[14]

-

Place the flask in an ice bath and, with continuous stirring, add the cold potassium permanganate solution dropwise at a rate that maintains the reaction temperature below 15°C.[14]

-

After the addition is complete, add Celite (approx. 0.7 g) and heat the solution almost to boiling with frequent stirring.[14]

-

Filter the hot solution to remove the manganese dioxide precipitate.

-

The filtrate can be further purified by extraction and recrystallization to isolate the cis-1,2-cyclohexanediol.

Visualizations

Osmium Tetroxide Catalyzed Dihydroxylation Pathway

Caption: Catalytic cycle of cyclohexene dihydroxylation using OsO₄/NMO.

Potassium Permanganate Oxidation Pathway

Caption: Synthesis of cis-1,2-cyclohexanediol via permanganate oxidation.

Woodward Reaction Logical Flow

Caption: Key intermediates in the Woodward cis-dihydroxylation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 5. glasp.co [glasp.co]

- 6. orgosolver.com [orgosolver.com]

- 7. youtube.com [youtube.com]

- 8. Woodward Reaction [organic-chemistry.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Prevost Reaction [organic-chemistry.org]

- 12. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. Lu Le Laboratory: Hydroxylation-Oxidation of Alkenes-Reaction of Organic Chemistry [lulelaboratory.blogspot.com]

Stereoisomers of 3,5-Cyclohexadiene-1,2-diol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereoisomers of 3,5-cyclohexadiene-1,2-diol (B1210185), crucial chiral synthons in organic synthesis and drug development. The document details the synthesis, purification, and characterization of the cis- and trans-diastereomers and their respective enantiomers. Comprehensive tables summarizing key quantitative data, including spectroscopic and optical properties, are presented. Detailed experimental protocols for the microbial-catalyzed dihydroxylation of benzene (B151609) to yield the cis-diols and the chemical synthesis of trans-diols from myo-inositol are provided. Furthermore, the metabolic fate of these dihydrodiols, particularly the role of dihydrodiol dehydrogenase, is discussed and visualized. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical methodologies for working with these versatile stereoisomers.

Introduction

3,5-Cyclohexadiene-1,2-diol and its stereoisomers are highly valuable chiral building blocks in the synthesis of complex organic molecules, including a range of pharmaceuticals. The presence of multiple stereocenters and functional groups within a compact cyclic framework makes them versatile starting materials for the construction of intricate molecular architectures. The cis-diols, in particular, are readily accessible in high enantiopurity through microbial oxidation of aromatic compounds, a testament to the power of biocatalysis in modern organic synthesis. The trans-isomers, while less accessible via biocatalysis, can be prepared through multi-step chemical synthesis.

This guide will systematically cover the synthesis, separation, and detailed characterization of all four stereoisomers of 3,5-cyclohexadiene-1,2-diol. It will also delve into their biological significance, focusing on their role as synthons for antiviral medications like Oseltamivir (Tamiflu®) and their interaction with metabolic enzymes such as dihydrodiol dehydrogenase.

Stereoisomers of 3,5-Cyclohexadiene-1,2-diol

The structure of 3,5-cyclohexadiene-1,2-diol allows for the existence of two diastereomers, cis and trans, each of which is a racemic mixture of two enantiomers.

Synthesis of Stereoisomers

The synthesis of the cis and trans stereoisomers of 3,5-cyclohexadiene-1,2-diol is achieved through distinct synthetic routes, with the former predominantly produced via biocatalysis and the latter through chemical synthesis.

Synthesis of cis-3,5-Cyclohexadiene-1,2-diol

The enantiomerically pure cis-diols are most effectively synthesized by the microbial dihydroxylation of benzene. This biotransformation is typically carried out using genetically engineered strains of Pseudomonas putida that express toluene (B28343) dioxygenase. This enzyme system catalyzes the cis-dihydroxylation of the aromatic ring with high stereospecificity.

Synthesis of trans-3,5-Cyclohexadiene-1,2-diol

The synthesis of the trans-diols is a more complex, multi-step chemical process. A common starting material for this synthesis is myo-inositol, a readily available natural product. The synthetic route involves a series of protection, elimination, and deprotection steps to yield the desired trans-diol.

Quantitative Data

The following tables summarize the available quantitative data for the stereoisomers of 3,5-cyclohexadiene-1,2-diol.

Table 1: Spectroscopic Data for cis-3,5-Cyclohexadiene-1,2-diol

| Stereoisomer | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| (1R,2S)-rel | ~5.8-6.0 (m, 2H, =CH), ~4.2 (m, 2H, CH-O), ~2.5 (br s, 2H, OH) | ~125-127 (olefinic CH), ~67-69 (CH-OH) |

| (1S,2R)-rel | ~5.8-6.0 (m, 2H, =CH), ~4.2 (m, 2H, CH-O), ~2.5 (br s, 2H, OH) | ~125-127 (olefinic CH), ~67-69 (CH-OH) |

Table 2: Spectroscopic Data for trans-3,5-Cyclohexadiene-1,2-diol

| Stereoisomer | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| (1R,2R)-rel | Data not readily available in literature. | Data not readily available in literature. |

| (1S,2S)-rel | Data not readily available in literature. | Data not readily available in literature. |

Table 3: Optical Rotation Data

| Stereoisomer | Specific Rotation ([α]D) | Solvent |

| (1R,2S)-cis | Data not readily available in literature. | - |

| (1S,2R)-cis | Data not readily available in literature. | - |

| (1R,2R)-trans | Data not readily available in literature. | - |

| (1S,2S)-trans | Data not readily available in literature. | - |

Note: Complete and specific NMR and optical rotation data for all individual, isolated stereoisomers are not consistently reported in the literature. The provided NMR data for the cis-isomers are approximate ranges based on available information for related structures.

Experimental Protocols

Protocol for Microbial Synthesis of cis-(1R,2S)-3,5-Cyclohexadiene-1,2-diol

This protocol is a generalized procedure based on literature methods for the microbial dihydroxylation of benzene.

Materials:

-

Pseudomonas putida strain engineered to express toluene dioxygenase

-

Growth medium (e.g., Luria-Bertani broth)

-

Benzene (substrate)

-

Fermentor

-

Centrifuge

-

Ethyl acetate (B1210297) (for extraction)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Inoculum Preparation: A starter culture of the P. putida strain is grown overnight in the appropriate growth medium.

-

Fermentation: The main fermentor containing fresh growth medium is inoculated with the starter culture. The culture is grown under controlled conditions (temperature, pH, aeration) to a desired cell density.

-

Induction and Biotransformation: Expression of the dioxygenase enzyme may be induced by the addition of an appropriate inducer. Benzene is then fed to the culture at a controlled rate to initiate the biotransformation. The reaction is monitored over time for the production of the cis-diol.

-

Cell Harvesting: Once the reaction is complete, the bacterial cells are harvested by centrifugation.

-

Extraction: The supernatant is extracted with ethyl acetate to recover the cis-diol.

-

Purification: The crude extract is concentrated and purified by silica gel column chromatography to yield the pure cis-(1R,2S)-3,5-cyclohexadiene-1,2-diol.

Protocol for Chiral HPLC Separation of Enantiomers

For the separation of the enantiomers of the cis- or trans-diols, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based column)

Mobile Phase:

-

A mixture of hexane (B92381) and isopropanol (B130326) is commonly used. The exact ratio will need to be optimized for the specific column and stereoisomers.

Procedure:

-

Sample Preparation: A solution of the racemic diol is prepared in the mobile phase.

-

Chromatography: The sample is injected onto the chiral column, and the enantiomers are separated based on their differential interaction with the chiral stationary phase.

-

Detection: The separated enantiomers are detected by UV absorbance.

-

Fraction Collection: The fractions corresponding to each enantiomer are collected separately.

Biological Significance and Metabolic Pathways

3,5-Cyclohexadiene-1,2-diol stereoisomers are not only valuable as chiral synthons but are also involved in metabolic pathways, particularly in the context of aromatic compound degradation. Dihydrodiol dehydrogenase is a key enzyme in the metabolism of these compounds.[1][2] This enzyme catalyzes the oxidation of the dihydrodiol to the corresponding catechol, which can then be further metabolized.

The enantioselective synthesis of the antiviral drug Oseltamivir (Tamiflu®) from a derivative of cis-3,5-cyclohexadiene-1,2-diol highlights the critical role of these compounds in drug development. The defined stereochemistry of the starting diol is essential for establishing the correct stereocenters in the final drug molecule.

Conclusion

The stereoisomers of 3,5-cyclohexadiene-1,2-diol are of significant interest to the scientific and pharmaceutical communities. The ability to produce the cis-diols in high enantiopurity through biocatalysis has opened up new avenues for the efficient synthesis of complex chiral molecules. This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological relevance of these important compounds. The detailed protocols and compiled data serve as a practical resource for researchers, while the discussion of their metabolic fate and application in drug synthesis underscores their broader significance. Further research into the development of more efficient synthetic routes to the trans-isomers and a deeper understanding of their biological activities will undoubtedly continue to expand the utility of these versatile stereoisomers.

References

- 1. Dihydrodiol dehydrogenase and its role in polycyclic aromatic hydrocarbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Generation of reactive oxygen species during the enzymatic oxidation of polycyclic aromatic hydrocarbon trans-dihydrodiols catalyzed by dihydrodiol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 1,4-Cyclohexenediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-cyclohexenediol, a versatile diol used as a key intermediate in the synthesis of pharmaceuticals and polymers. This document details its structural features, reactivity, spectroscopic profile, and relevant experimental protocols.

Physicochemical Properties

1,4-Cyclohexenediol is a white to off-white crystalline solid.[1] It is a cyclic diol consisting of a cyclohexane (B81311) ring substituted with two hydroxyl groups at positions 1 and 4.[1] The presence of these hydroxyl groups makes the molecule polar and allows it to participate in hydrogen bonding, rendering it highly soluble in water.[1][2]

The compound exists as two stereoisomers: cis-1,4-cyclohexenediol and trans-1,4-cyclohexenediol. The spatial arrangement of the hydroxyl groups influences the physical properties and reactivity of each isomer. Commercially, 1,4-cyclohexenediol is often supplied as a mixture of its cis and trans isomers.

Table 1: General Physicochemical Properties of 1,4-Cyclohexenediol (Isomer Mixture)

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol [3] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 98-100 °C[2] |

| Boiling Point | 150 °C at 20 mmHg[2] |

| Water Solubility | Highly soluble[1][2] |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Synthesis of 1,4-Cyclohexenediol

Several synthetic routes to 1,4-cyclohexenediol have been established. A common laboratory-scale preparation involves the reduction of 4-hydroxycyclohexanone. For industrial applications, the hydrolysis of 1,4-diester derivatives of cyclohexane is a prevalent method.

Experimental Protocol: Synthesis via Reduction of 4-Hydroxycyclohexanone

This protocol describes the synthesis of cis-1,4-cyclohexenediol from 4-(tert-butoxy)cyclohexan-1-one, followed by hydrolysis.

Materials:

-

4-(tert-butoxy)cyclohexan-1-one

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-(tert-butoxy)cyclohexan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the intermediate product.

-

Hydrolyze the intermediate by dissolving it in a suitable solvent and adding hydrochloric acid.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product with ethyl acetate.

-

Dry the organic layer and remove the solvent to obtain cis-1,4-cyclohexenediol.

References

Microbial Synthesis of Cyclohexenediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The microbial synthesis of cyclohexenediols represents a burgeoning field in biotechnology, offering a green and stereoselective alternative to traditional chemical methods. These chiral synthons are valuable precursors for the synthesis of a wide range of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the microbial production of cyclohexenediols, with a focus on genetically engineered Escherichia coli and Pseudomonas putida.

Introduction to Microbial Cyclohexenediol Synthesis

The biocatalytic production of cyclohexenediols from aromatic compounds is primarily achieved through the action of dioxygenase enzymes. Microorganisms, particularly soil bacteria like Pseudomonas putida, have evolved catabolic pathways to utilize aromatic hydrocarbons as carbon and energy sources. The initial step in these pathways often involves the stereospecific dihydroxylation of the aromatic ring to form cis-dihydrodiols, which are cyclohexenediol derivatives.

Genetic engineering has enabled the transfer and modification of these pathways into more industrially amenable hosts like E. coli, as well as the enhancement of production in native producers. Key enzymes in this process are the Rieske-type non-heme iron dioxygenases, such as toluene (B28343) dioxygenase (TDO) and benzoate (B1203000) dioxygenase, which catalyze the initial attack on the aromatic ring.

Key Biosynthetic Pathways

The microbial synthesis of cyclohexenediols from aromatic precursors like toluene and benzoate involves a series of enzymatic reactions. The specific pathway utilized depends on the starting substrate and the genetic makeup of the microorganism.

Toluene Degradation Pathway (tod Operon)

In Pseudomonas putida, the degradation of toluene is initiated by the tod operon. Toluene dioxygenase (TDO), a multi-component enzyme encoded by the todC1C2BA genes, catalyzes the dihydroxylation of toluene to cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene (cis-toluene dihydrodiol). This is followed by dehydrogenation to form a catechol, which then enters the central metabolism. For the production and accumulation of the cyclohexenediol, the gene encoding the subsequent dehydrogenase is often deleted.

Benzoate Degradation Pathway (ben Operon)

The degradation of benzoate is initiated by the ben operon. Benzoate dioxygenase, encoded by the benABC genes, converts benzoate to cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate.[1][2] Similar to the toluene pathway, deletion of the subsequent dehydrogenase gene (benD) allows for the accumulation of the desired cyclohexenediol derivative.[1][2]

Quantitative Data on Cyclohexenediol Production

The selection of the microbial host and the fermentation strategy significantly impacts the final titer, yield, and productivity of cyclohexenediol synthesis. Genetically engineered strains of Pseudomonas putida and Escherichia coli are the most commonly used chassis for this purpose.

| Microorganism | Substrate | Product | Titer (g/L) | Yield (%) | Fermentation Scale | Reference |

| Pseudomonas putida KTSY01 (pSYM01) | Benzoic Acid | cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate | 2.3 | 73 | Shake Flask | [1][2] |

| Pseudomonas putida KTSY01 (pSYM01) | Benzoic Acid | cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate | >17 | Not Reported | 6-L Fed-Batch Fermentor | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the microbial synthesis of cyclohexenediol.

Fed-Batch Fermentation of Pseudomonas putida for Cyclohexenediol Derivative Production

This protocol is adapted from the production of cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate from benzoate using a genetically modified Pseudomonas putida strain.[1][2]

4.1.1. Strain and Media:

-

Strain: Pseudomonas putida KTSY01 (BenD gene deleted) harboring the pSYM01 plasmid (containing benABC genes for benzoate dioxygenase).[1][2]

-

Seed Culture Medium (per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl.

-

Fermentation Medium (per liter): 10 g glucose, 5 g (NH₄)₂SO₄, 1.5 g KH₂PO₄, 3.6 g Na₂HPO₄·12H₂O, 0.2 g MgSO₄·7H₂O, and 1 mL trace element solution.

-

Trace Element Solution (per liter): 2.78 g FeSO₄·7H₂O, 1.98 g MnCl₂·4H₂O, 2.81 g CoSO₄·7H₂O, 1.47 g CaCl₂·2H₂O, 0.17 g CuCl₂·2H₂O, 0.29 g ZnSO₄·7H₂O.

-

Feeding Solution: 500 g/L glucose and 200 g/L sodium benzoate.

4.1.2. Fermentation Protocol:

-

Inoculate a single colony of P. putida KTSY01 (pSYM01) into 50 mL of seed culture medium in a 250 mL shake flask.

-

Incubate at 30°C with shaking at 200 rpm for 12-16 hours.

-

Transfer the seed culture to a 6-L fermentor containing 4 L of fermentation medium.

-

Control the fermentation temperature at 30°C and the pH at 7.0 by automatic addition of 5 M NaOH. Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.

-

After the initial glucose is consumed (indicated by a sharp increase in DO), initiate the fed-batch phase.

-

Feed the glucose and sodium benzoate solutions at a controlled rate to maintain a low concentration of both substrates in the fermentor. A pH-stat feeding strategy can be employed where the addition of the acidic benzoate solution is coupled to the pH control.[3]

-

Monitor cell growth (OD₆₀₀) and product concentration by HPLC periodically.

Toluene Dioxygenase Activity Assay (Spectrophotometric)

This protocol is based on the conversion of indole (B1671886) to indigo (B80030) by toluene dioxygenase, which can be measured spectrophotometrically.[4]

4.2.1. Reagents:

-

Phosphate (B84403) buffer (50 mM, pH 7.0)

-

Indole solution (100 mM in N,N'-dimethylformamide)

-

NADH solution (10 mM in phosphate buffer)

4.2.2. Assay Protocol:

-

Harvest bacterial cells expressing toluene dioxygenase by centrifugation (e.g., 5000 x g for 10 min at 4°C).

-

Wash the cell pellet twice with cold phosphate buffer (50 mM, pH 7.0).

-

Resuspend the cells in the same buffer to a desired optical density (e.g., OD₆₀₀ = 1.0).

-

To a microcentrifuge tube, add 500 µL of the cell suspension and 450 µL of phosphate buffer.

-

Start the reaction by adding 5 µL of the 100 mM indole solution.

-

Incubate the reaction mixture at 30°C with shaking.

-

At various time points, take aliquots of the reaction mixture and centrifuge to pellet the cells.

-

Measure the absorbance of the supernatant at 600 nm to quantify the indigo produced.[4] A yellow soluble dye may also be produced, which can be measured at 400 nm as an indicator of indoxyl accumulation.[5]

Purification of Cyclohexenediol from Fermentation Broth

This is a general protocol for the purification of cis-dihydrodiols from the fermentation broth. Specific conditions may need to be optimized for the particular cyclohexenediol derivative.

4.3.1. Materials:

-

Centrifuge

-

0.22 µm filter

-

Lyophilizer

-

Sephadex LH-20 column

-

Reversed-phase C18 HPLC column

-

Water

4.3.2. Purification Protocol:

-

Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

-

Lyophilization: Lyophilize the filtered supernatant to obtain a dry powder.

-

Extraction: Dissolve the lyophilized powder in methanol. This will precipitate many of the salts and other polar impurities.

-

Size-Exclusion Chromatography:

-

Centrifuge the methanolic solution to remove insoluble material.

-

Load the supernatant onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the cyclohexenediol.

-

-

Reversed-Phase HPLC:

-

Pool the fractions containing the product and evaporate the methanol.

-

Dissolve the residue in a minimal amount of water or a water/acetonitrile mixture.

-

Purify the cyclohexenediol using a preparative reversed-phase C18 HPLC column.

-

Use a gradient of acetonitrile in water to elute the compound. The optimal gradient will need to be determined empirically.

-

Collect the fractions containing the pure product.

-

-

Final Steps:

Signaling Pathways and Regulatory Networks

The expression of the catabolic operons for aromatic hydrocarbon degradation is tightly regulated to ensure that the enzymes are only produced in the presence of their specific substrates. Understanding these regulatory circuits is crucial for optimizing microbial production strains.

Regulation of the TOL Plasmid Operons

The TOL plasmid pWW0 from Pseudomonas putida contains the regulatory genes xylR and xylS, which control the expression of the upper (xyl) and meta (ben) pathway operons.

-

XylR: This protein acts as a positive regulator for the upper pathway operon (Pu promoter) in the presence of toluene or xylenes. XylR also positively regulates the expression of xylS from the Ps promoter.[6][7][8][9][10]

-

XylS: This protein is a positive regulator of the meta pathway operon (Pm promoter) and is activated by benzoate or its derivatives.[6][7][8][10]

Regulation of the Benzoate Degradation Pathway

In Pseudomonas putida, the chromosomal ben operon (benABCD) is regulated by the transcriptional activator BenR. The expression of benR itself can be subject to global catabolite repression control by the Crc protein, which acts by reducing the translation of benR mRNA.[11][12]

Experimental and Production Workflow

The overall process for the microbial synthesis of cyclohexenediol, from strain selection to purified product, can be summarized in the following workflow.

References

- 1. Microbial production of cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate by genetically modified Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The measurement of toluene dioxygenase activity in biofilm culture of Pseudomonas putida F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Expression of the regulatory gene xylS on the TOL plasmid is positively controlled by the xylR gene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The XylS/Pm regulator/promoter system and its use in fundamental studies of bacterial gene expression, recombinant protein production and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The target for the Pseudomonas putida Crc global regulator in the benzoate degradation pathway is the BenR transcriptional regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Target for the Pseudomonas putida Crc Global Regulator in the Benzoate Degradation Pathway Is the BenR Transcriptional Regulator - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclohexenediol Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of cyclohexenediol derivatives and related compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Data Presentation: Biological Activities of Cyclohexenediol and Related Derivatives

The following tables summarize the quantitative data on the biological activities of various cyclohexenediol and related derivatives, including taspine (B30418) derivatives, Cyclohexene oxide CA, and other cyclohexenone and cyclohexanedione derivatives.

Table 1: Anti-angiogenic and Cytotoxic Activities of Taspine Derivatives

| Compound | Target | Cell Line | Activity (IC50) | Reference |

| Taspine Derivative 1 | VEGFR-2 | ECV304 | 2.67 nM | [1][2] |

| CACO-2 | 52.5 nM | [1][2] | ||

| Symmetrical Taspine Derivative 11 | - | ECV304 | 19.41 µM | [3] |

| Symmetrical Taspine Derivative 12 | - | ECV304 | 29.27 µM | [3] |

Table 2: Anti-cancer Activity of Cyclohexene oxide CA (a Zeylenone derivative)

| Compound | Target | Cell Line | Activity (IC50) | Reference |

| Cyclohexene oxide CA | EZH2 | GBM cells | Lowest among tested analogs | [4] |

Table 3: Cytotoxic and Enzyme Inhibitory Activities of Other Cyclohexenone and Cyclohexanedione Derivatives

| Compound Class | Target | Activity (IC50) | Reference |

| 1,2,4-Triazine (B1199460) derivatives from cyclohexane-1,3-dione | c-Met kinase | 0.24 to 9.36 nM | [5][6] |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | Acetylcholinesterase | 0.93 to 133.12 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative bioactive cyclohexenediol and related derivatives and the key biological assays used to evaluate their properties.

Synthesis Protocols

2.1.1. General Synthesis of Ring-Opened Taspine Derivatives

This protocol is a generalized procedure based on the synthesis of VEGFR-2 inhibiting taspine derivatives.[1][3]

-

Step 1: Synthesis of the Biphenyl (B1667301) Intermediate. A Suzuki coupling reaction between a suitably substituted phenylboronic acid and a dihalobenzene derivative is performed to construct the biphenyl scaffold.[8] The reaction is typically carried out in a solvent mixture like toluene/ethanol/water with a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) under an inert atmosphere. The reaction mixture is heated to reflux for several hours. After cooling, the product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Step 2: Functional Group Interconversion. The functional groups on the biphenyl intermediate are modified to introduce the necessary moieties for subsequent coupling. This may involve reactions like etherification, esterification, or reduction, depending on the desired final structure.

-

Step 3: Coupling with the Side Chains. The functionalized biphenyl intermediate is then coupled with appropriate side chains. For example, an ether linkage can be formed by reacting a hydroxyl group on the biphenyl core with an alkyl halide in the presence of a base like K2CO3 in a solvent such as DMF.

-

Step 4: Final Product Formation. The final derivative is obtained after any necessary deprotection steps or further functional group modifications. The product is purified by recrystallization or column chromatography and characterized by spectroscopic methods (NMR, MS, IR).

2.1.2. Synthesis of Cyclohexene oxide CA from (+)-Zeylenone

This protocol outlines the synthesis of (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA) from the natural product (+)-zeylenone.[4][9][10]

-

Starting Material: (+)-Zeylenone, which can be synthesized from quinic acid in a multi-step process.[10]

-

Step 1: Selective Protection of Hydroxyl Groups. The hydroxyl groups at C-1 and C-2 of (+)-zeylenone are selectively protected, for instance, as an acetonide, to allow for specific modification of the C-3 hydroxyl group.

-

Step 2: Esterification of the C-3 Hydroxyl Group. The protected (+)-zeylenone is reacted with p-fluorobenzoyl chloride in the presence of a base like pyridine (B92270) in a suitable solvent such as dichloromethane (B109758) at low temperature to form the p-fluorobenzoyl ester at the C-3 position.

-

Step 3: Deprotection. The protecting group at C-1 and C-2 is removed under acidic conditions (e.g., dilute hydrochloric acid in a THF/water mixture) to yield the final product, Cyclohexene oxide CA.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography.

2.1.3. Synthesis of 1,2,4-Triazine Derivatives from Cyclohexane-1,3-dione

This protocol is based on the synthesis of c-Met kinase inhibiting 1,2,4-triazine derivatives.[5][6]

-

Step 1: Synthesis of the Hydrazinyl Intermediate. Cyclohexane-1,3-dione is reacted with a diazonium salt, such as 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride, to form the key hydrazinyl intermediate, 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

-

Step 2: Cyclization to form the 1,2,4-Triazine Ring. The hydrazinyl intermediate is then reacted with a suitable reagent to form the triazine ring. For example, reaction with phenylisothiocyanate leads to a tetrahydrobenzo[e][11][12][13]triazine derivative.

-

Step 3: Further Derivatization. The triazine core can be further modified through various reactions, such as multi-component reactions with aromatic aldehydes and active methylene (B1212753) compounds (e.g., malononitrile (B47326) or ethyl cyanoacetate) to introduce diverse substituents and generate a library of derivatives.

Biological Assay Protocols

2.2.1. VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2.

-

Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Serially dilute the test compounds in DMSO.

-

In a microplate, add the VEGFR-2 enzyme and the peptide substrate to each well.

-

Add the diluted test compounds to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

-

Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

2.2.2. EZH2 Inhibition Assay

This assay determines the inhibitory effect of a compound on the histone methyltransferase activity of Enhancer of zeste homolog 2.

-

Materials: Recombinant PRC2 complex (containing EZH2), histone H3 substrate, S-adenosylmethionine (SAM), assay buffer, and a detection system (e.g., a fluorescence-based assay measuring the formation of S-adenosylhomocysteine).

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the PRC2 enzyme complex and the histone H3 substrate to each well.

-

Add the test compounds to the appropriate wells.

-

Initiate the reaction by adding SAM.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and measure the product formation using the detection system.

-

-

Data Analysis: The signal is normalized to a control without inhibitor. The IC50 value is calculated from the dose-response curve.

2.2.3. c-Met Kinase Inhibition Assay

This assay evaluates the inhibitory activity of compounds against the c-Met receptor tyrosine kinase.[12][14][15]

-

Materials: Recombinant human c-Met kinase, a peptide substrate, ATP, kinase assay buffer, test compounds, and a detection reagent.

-

Procedure:

-

Serially dilute the test compounds in DMSO.

-

Add the c-Met enzyme and the peptide substrate to the wells of a microplate.

-

Add the test compounds to the designated wells.

-

Start the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a set time.

-

Stop the reaction and quantify the kinase activity by measuring ADP production.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.

2.2.4. Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Materials: 96-well plates, cell culture medium, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compounds.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.

2.2.5. Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.[16][17][18][19][20]

-

Procedure:

-

Treat cells with various concentrations of the test compound for a defined period.

-

Harvest the cells and plate a known number of cells into new culture dishes.

-

Incubate the plates for 1-3 weeks to allow for colony formation.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies (typically defined as containing at least 50 cells).

-

-

Data Analysis: The plating efficiency and surviving fraction for each treatment condition are calculated. A cell survival curve is generated by plotting the surviving fraction against the drug concentration.

2.2.6. Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of the acetylcholinesterase enzyme.[7][15][21][22][23]

-

Materials: Acetylcholinesterase enzyme, acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer solution, and test compounds.

-

Procedure:

-

In a microplate, add the AChE enzyme solution to each well.

-

Add the test compounds at various concentrations.

-

Pre-incubate to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding a mixture of acetylthiocholine iodide and DTNB.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis: The rate of the reaction is calculated for each concentration of the inhibitor. The percent inhibition is determined relative to the control, and the IC50 value is calculated.

Mandatory Visualizations: Signaling Pathways and Workflows

This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to the discussed cyclohexenediol derivatives.

Signaling Pathways

Caption: VEGFR-2 Signaling Pathway and Inhibition by Taspine Derivatives.

Caption: EZH2-mediated Gene Silencing and Interference by Cyclohexene oxide CA.

Caption: c-Met Signaling Pathway and Inhibition by 1,2,4-Triazine Derivatives.

Experimental Workflows

Caption: General Workflow for Drug Discovery with Cyclohexenediol Derivatives.

References

- 1. Discovery of novel taspine derivatives as antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel taspine derivatives as antiangiogenic agents - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 3. Synthesis and cytotoxic evaluation of novel symmetrical taspine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]

- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. Clonogenic survival assay [bio-protocol.org]

- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 18. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 19. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. en.bio-protocol.org [en.bio-protocol.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Unraveling the Conformational Landscape of Cyclohexenediols: A Theoretical and Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexenediol scaffolds are pivotal structural motifs in a myriad of biologically active molecules and are fundamental building blocks in synthetic organic chemistry. The three-dimensional arrangement, or conformation, of these molecules profoundly dictates their reactivity, physical properties, and, crucially, their interaction with biological targets. A comprehensive understanding of the conformational preferences of cyclohexenediol isomers is therefore paramount for rational drug design and the development of novel synthetic methodologies. This in-depth technical guide provides a thorough exploration of the theoretical and experimental approaches used to elucidate the conformational behavior of cyclohexenediols, with a focus on computational chemistry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Concepts in Cyclohexenediol Conformations

The conformational landscape of cyclohexenediols is primarily governed by the interplay of several key factors:

-

Ring Pseudarotation: The cyclohexene (B86901) ring is not planar and exists in various puckered conformations to alleviate ring strain. The most stable conformations are typically the half-chair and the sofa (or envelope) forms. The presence of substituents, such as hydroxyl groups, influences the equilibrium between these forms.

-

Axial and Equatorial Positions: Substituents on the cyclohexene ring can occupy two distinct types of positions: axial (perpendicular to the approximate plane of the ring) and equatorial (in the approximate plane of the ring). The relative stability of a conformer is significantly affected by whether the hydroxyl groups are in axial or equatorial positions.

-

Steric Hindrance: Bulky substituents prefer to occupy the more spacious equatorial positions to minimize steric interactions with other atoms on the ring, particularly the 1,3-diaxial interactions.

-

Intramolecular Hydrogen Bonding: The presence of two hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which can stabilize certain conformations, particularly those where the hydroxyl groups are in close proximity. The strength of this interaction is highly dependent on the solvent environment.

Quantitative Conformational Analysis

Computational chemistry provides a powerful toolkit for quantifying the energetic differences between various conformers and predicting their relative populations. The following tables summarize key quantitative data for representative cyclohexenediol isomers, derived from theoretical calculations.

Table 1: Calculated Relative Energies of Cyclohexenediol Conformers

| Isomer | Conformation | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| cis-1,3-Cyclohexenediol | Diequatorial (Half-Chair) | DFT (B3LYP) | 6-31G | 0.00 |

| Diaxial (Half-Chair) | DFT (B3LYP) | 6-31G | +2.7 (in aqueous solution) | |

| Diaxial (Half-Chair) | DFT (B3LYP) | 6-31G* | +0.1 (in CCl4)[1] | |

| trans-1,4-Cyclohexenediol | Diequatorial (Half-Chair) | MP2 | aug-cc-pVDZ | 0.00 |

| Diaxial (Half-Chair) | MP2 | aug-cc-pVDZ | Higher Energy | |

| trans-1,2-Cyclohexenediol | Diequatorial (Half-Chair) | MNDO | - | 0.00 |

| Diaxial (Half-Chair) | MNDO | - | +1.30[2] |

Note: Relative energies can vary depending on the computational method, basis set, and solvent model used.

Table 2: Key Dihedral Angles of Cyclohexenediol Conformers

| Isomer | Conformation | Dihedral Angle | Value (degrees) |

| trans-1,2-Cyclohexenediol | Diequatorial | H-C1-C2-H | ~58 |

| Diaxial | H-C1-C2-H | ~180 | |

| cis-1,2-Cyclohexenediol | Axial-Equatorial | O-C1-C2-O | ~60 (gauche) |

Table 3: Theoretical vs. Experimental NMR Coupling Constants (3JHH) for Cyclohexanediol Derivatives

| Proton Relationship | Dihedral Angle (approx.) | Theoretical 3JHH (Hz) | Experimental 3JHH (Hz) |

| Axial-Axial | ~180° | 10-13 | 8-13[3] |

| Axial-Equatorial | ~60° | 2-5 | 1-5[3] |

| Equatorial-Equatorial | ~60° | 2-5 | 1-5[3] |

Experimental and Computational Protocols

Computational Methodology: A Step-by-Step Guide

The following protocol outlines a typical workflow for the theoretical conformational analysis of cyclohexenediols using the Gaussian suite of programs.

-

Structure Building:

-

Construct the 3D structure of the desired cyclohexenediol isomer using a molecular builder such as GaussView.

-

Generate initial structures for all possible conformations (e.g., diequatorial chair, diaxial chair, boat forms).

-

-

Geometry Optimization and Energy Calculation:

-

For each initial structure, perform a geometry optimization to find the nearest local energy minimum.

-

A common and robust method is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G*.

-

The Gaussian input file for a geometry optimization will typically include the following keywords: #p opt b3lyp/6-31g*.

-

Frequency calculations (freq) should be performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

-

Conformational Search (Optional but Recommended):

-

For more flexible molecules or to ensure the global minimum is found, a conformational search can be performed. This involves systematically rotating around single bonds and optimizing the resulting structures.

-

-

Analysis of Results:

-

Compare the calculated energies (usually Gibbs free energies) of all optimized conformers to determine their relative stabilities.

-

Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers.

-

-

NMR Prediction:

-

To correlate theoretical structures with experimental data, NMR chemical shifts and coupling constants can be calculated for the optimized geometries using the Gauge-Independent Atomic Orbital (GIAO) method.

-

The Gaussian keyword for this is nmr.

-

Experimental Methodology: NMR Spectroscopy

NMR spectroscopy is a cornerstone experimental technique for validating theoretical conformational analyses. The magnitudes of vicinal proton-proton coupling constants (3JHH) are particularly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Sample Preparation:

-

Dissolve 5-25 mg of the cyclohexenediol sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, acetone-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

-

Ensure the sample is fully dissolved and free of any particulate matter.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional (1D) 1H NMR spectrum.

-

For complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in signal assignment.

-

For determining conformational equilibria, it is often necessary to acquire spectra at low temperatures to slow down the rate of interconversion between conformers, allowing for the observation of individual conformer signals.

-

-

Data Analysis:

-

Assign the proton signals in the spectrum to the corresponding protons in the molecule.

-

Measure the coupling constants (J-values) between adjacent protons from the splitting patterns of the signals.

-

Compare the experimentally determined J-values with the theoretical values predicted for different conformations to determine the predominant conformation in solution. For a rapidly equilibrating system, the observed J-value will be a population-weighted average of the J-values for the individual conformers.

-

Visualizing Conformational Relationships and Workflows

Caption: Conformational equilibrium of trans-1,4-cyclohexenediol.

References

Spectroscopic Fingerprints: A Technical Guide to the Analysis of Cyclohexenediol Isomers

For Researchers, Scientists, and Drug Development Professionals

Cyclohexenediol isomers, key chiral building blocks in the synthesis of pharmaceuticals and complex natural products, demand precise structural elucidation for effective utilization. Their stereochemistry profoundly influences the biological activity and pharmacological properties of target molecules. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous identification and differentiation of these isomers. Detailed experimental protocols, comparative data, and logical workflows are presented to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the stereochemistry of cyclohexenediol isomers. Both ¹H and ¹³C NMR provide detailed information about the connectivity and, crucially, the spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy

The chemical shifts (δ) and coupling constants (J) of the carbinol protons (CH-OH) are particularly diagnostic. The orientation of the hydroxyl groups (axial vs. equatorial) significantly influences the electronic environment and, consequently, the resonance of nearby protons.

Key Differentiating Features:

-

Chemical Shifts: Protons attached to carbons bearing axial hydroxyl groups are typically shielded (appear at a lower δ) compared to those with equatorial hydroxyl groups.

-

Coupling Constants: The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This is invaluable for determining cis/trans relationships. For instance, a large coupling constant (typically 8-12 Hz) between two vicinal methine protons on a cyclohexane (B81311) ring is indicative of a trans-diaxial relationship.

| Isomer | Proton | Chemical Shift (δ, ppm) |

| trans-1,2-Cyclohexanediol | H-1, H-2 | 3.33 |

| H-3, H-6 (axial) | 1.25 | |

| H-3, H-6 (equatorial) | 1.95 | |

| H-4, H-5 (axial) | 1.25 | |

| H-4, H-5 (equatorial) | 1.69 | |

| cis-1,4-Cyclohexanediol | H-1, H-4 | 3.8-4.0 |

| H-2,3,5,6 | 1.6-1.9 |

Note: Chemical shifts are dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the hydroxyl groups.

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| trans-1,2-Cyclohexanediol | C-1, C-2 | 75.3 |

| C-3, C-6 | 32.7 | |

| C-4, C-5 | 24.2 | |

| cis-1,2-Cyclohexanediol | C-1, C-2 | 71.8 |

| C-3, C-6 | 29.1 | |

| C-4, C-5 | 22.3 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the cyclohexenediol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher for better resolution. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Measure the chemical shifts and coupling constants. Compare the obtained data with reference spectra or published values to identify the isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For cyclohexenediol isomers, the most informative region is the O-H stretching band.

Key Differentiating Features:

The position and shape of the O-H stretching vibration are highly sensitive to hydrogen bonding.[1]

-

Intramolecular Hydrogen Bonding: In cis-1,2-cyclohexanediol, the two hydroxyl groups are in close proximity, allowing for the formation of an intramolecular hydrogen bond. This results in a sharp, distinct band at a lower frequency (around 3590 cm⁻¹) in dilute solutions, in addition to the free O-H stretching band (around 3628 cm⁻¹).[1]

-

Intermolecular Hydrogen Bonding: In trans-1,2-cyclohexanediol, the hydroxyl groups are further apart, favoring intermolecular hydrogen bonding, especially in the solid state or at high concentrations. This leads to a broad absorption band at lower frequencies (typically 3200-3500 cm⁻¹).[1]

| Isomer | Phase | O-H Stretching Frequency (ν, cm⁻¹) | Key Feature |

| cis-1,2-Cyclohexanediol | Dilute CCl₄ solution | ~3628 and ~3590 | Two bands: free OH and intramolecularly bonded OH[1] |

| trans-1,2-Cyclohexanediol | Dilute CCl₄ solution | ~3628 and ~3596 | Two bands: free OH and intramolecularly bonded OH[1] |

| cis-1,2-Cyclohexanediol | Solid State | Two Lorentzian bands | Evidence of a solid rotator phase[1] |

| trans-1,2-Cyclohexanediol | Solid State | Gaussian band | No phase transition before fusion[1] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet (for solids): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the region of interest.

-

-

Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing and Analysis: Identify the characteristic absorption bands, paying close attention to the O-H stretching region, and compare them to reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in the identification of isomers. While electron ionization (EI) mass spectra of stereoisomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed. Field ionization (FI) can provide clearer differentiation in some cases.[2]

Key Differentiating Features:

A common fragmentation pathway for cyclohexanediols is the loss of a water molecule ([M-H₂O]⁺˙). The ease of this dehydration can differ between isomers. For instance, the FI mass spectrum of trans-cyclohexane-1,3-diol shows a base peak for the [M-H₂O]⁺˙ ion, indicating a much more facile water elimination compared to the cis-isomer.[2]

| Isomer | Ionization Method | Key Fragment (m/z) | Relative Intensity |

| trans-1,2-Cyclohexanediol | EI | 98 ([M-H₂O]⁺˙) | Significant |

| 70 | Major | ||

| cis-1,2-Cyclohexanediol | EI | 98 ([M-H₂O]⁺˙) | Significant |

| 70 | Major | ||

| trans-1,3-Cyclohexanediol | FI | 98 ([M-H₂O]⁺˙) | Base Peak (>50 times more intense than in cis)[2] |

| cis-1,3-Cyclohexanediol | FI | 98 ([M-H₂O]⁺˙) | Low Intensity[2] |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids or gas chromatography for volatile samples).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Field Ionization (FI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to deduce structural information.

Analytical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown cyclohexenediol isomer sample.

Caption: Workflow for cyclohexenediol isomer identification.

Conclusion

The spectroscopic analysis of cyclohexenediol isomers is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. While each technique provides valuable pieces of the structural puzzle, it is the correlation of data from all three that enables confident and unambiguous isomer identification. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic and analytical endeavors, ensuring the correct stereoisomer is utilized for the intended application in drug discovery and development.

References

The Biological Activity of Cyclohexenediol Metabolites and Related Compounds: A Technical Guide for Drug Discovery

Introduction

Cyclohexenediol metabolites, primarily isomers of cyclohexanediol, are products of the biotransformation of cyclohexane (B81311) and cyclohexanone, common industrial solvents. While their role as biomarkers for exposure to these solvents is well-documented, dedicated research into their specific therapeutic biological activities remains a nascent field. However, the broader class of cyclohexane and cyclohexene (B86901) derivatives has demonstrated significant potential in medicinal chemistry, exhibiting a range of biological effects including antiviral, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known biological activities of these related compounds, with a focus on their mechanisms of action, quantitative data from key studies, and the experimental protocols used to determine their efficacy. This in-depth analysis aims to inform researchers, scientists, and drug development professionals on the therapeutic potential of this chemical scaffold.

Antiviral Activity of Cyclohexene Derivatives

Recent studies have highlighted the potent antiviral properties of certain cyclohexene derivatives, particularly against the influenza A virus.

Cyclobakuchiols: Novel Anti-Influenza Agents

Cyclobakuchiols A, B, C, and D, derivatives of the phenolic isoprenoid (+)-(S)-bakuchiol, have been shown to inhibit the infection and growth of the influenza A virus.[1][2] Their mechanism of action involves the modulation of the host cell's oxidative stress response, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2]

Quantitative Data: Anti-Influenza A Virus Activity of Cyclobakuchiols

| Compound | Virus Strain | Cell Line | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Cyclobakuchiol A | Influenza A/PR/8/34 (H1N1) | MDCK | 15.2 | >100 | >6.6 | [1] |

| Cyclobakuchiol B | Influenza A/PR/8/34 (H1N1) | MDCK | 18.5 | >100 | >5.4 | [1] |

| Cyclobakuchiol C | Influenza A/PR/8/34 (H1N1) | MDCK | 22.4 | >100 | >4.5 | [1] |

| Cyclobakuchiol D | Influenza A/PR/8/34 (H1N1) | MDCK | 25.8 | >100 | >3.9 | [1] |

Signaling Pathway: Cyclobakuchiol-Mediated Nrf2 Activation

The antiviral activity of cyclobakuchiols is linked to their ability to activate the Nrf2 pathway, which upregulates the expression of antioxidant genes.

Caption: Cyclobakuchiol-mediated activation of the Nrf2 signaling pathway.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Objective: To quantify the inhibition of virus-induced plaque formation in a cell monolayer by a test compound.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Test compound (e.g., Cyclobakuchiol)

-

Crystal Violet solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to form a confluent monolayer.

-

Virus Adsorption: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with a diluted virus suspension for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing various concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 2-3 days).

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the IC50.

Anticancer Activity of Cyclohexene Derivatives

Derivatives of cyclohexene have also demonstrated significant potential as anticancer agents, particularly in the context of glioblastoma.

Zeylenone (B150644) Derivative CA: A Potent Anti-Glioblastoma Agent

A derivative of zeylenone, a natural polyoxygenated cyclohexene, designated as CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), has shown potent anticancer activity against glioblastoma (GBM) cells.[3] The mechanism of action involves the induction of G0/G1 phase cell cycle arrest by interfering with the Enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[3][4]

Quantitative Data: Anticancer Activity of Zeylenone Derivative CA

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87 | Glioblastoma | 6.23 | [3] |

| U251 | Glioblastoma | 5.87 | [3] |

| A172 | Glioblastoma | 7.14 | [3] |

| T98G | Glioblastoma | 8.02 | [3] |

Signaling Pathway: Zeylenone Derivative CA-Mediated EZH2 Inhibition

The anticancer effect of CA is mediated through its interference with the EZH2 signaling pathway, leading to the upregulation of tumor suppressor genes.

Caption: Zeylenone derivative CA interferes with the EZH2 signaling pathway.

Experimental Protocol: Clonogenic Assay for Anticancer Activity

The clonogenic assay is a cell-based in vitro assay to assess the long-term survival and proliferative capacity of cancer cells after treatment with a cytotoxic agent.[5][6][7][8][9]

Objective: To determine the ability of single cancer cells to form colonies after treatment with a test compound.

Materials:

-

Glioblastoma cell lines (e.g., U87, U251)

-

Complete cell culture medium

-

Test compound (e.g., Zeylenone derivative CA)

-

6-well plates

-

Crystal Violet solution

-

Glutaraldehyde solution

Procedure:

-

Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the compound.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound and incubate for the desired exposure time.

-

Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 1-3 weeks to allow for colony formation. A colony is defined as a cluster of at least 50 cells.

-

Fixation and Staining: Wash the colonies with PBS, fix with 6% glutaraldehyde, and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The IC50 can be determined from the dose-response curve.

Anti-inflammatory Activity of Related Cyclic Compounds

While direct evidence for the anti-inflammatory activity of cyclohexenediol metabolites is limited, related cyclic dipeptides have shown promise in modulating inflammatory pathways.

Cyclo(His-Pro): A Modulator of NF-κB and Nrf2 Signaling

Cyclo(His-Pro), an endogenous cyclic dipeptide, has been shown to exert anti-inflammatory effects by modulating the crosstalk between the Nrf2 and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10] It suppresses pro-inflammatory NF-κB signaling through the Nrf2-mediated activation of heme oxygenase-1 (HO-1).[10]

Signaling Pathway: Cyclo(His-Pro) Anti-inflammatory Mechanism

Cyclo(His-Pro) demonstrates anti-inflammatory properties by activating the Nrf2 pathway, which in turn inhibits the pro-inflammatory NF-κB pathway.

Caption: Crosstalk between Nrf2 and NF-κB pathways modulated by Cyclo(His-Pro).

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitric oxide (NO) production, a key mediator of inflammation, by cultured cells.

Objective: To quantify the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., Cyclo(His-Pro))

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the test compound for 1 hour before stimulating with LPS to induce NO production.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The IC50 value is the concentration of the test compound that inhibits LPS-induced NO production by 50%.

Conclusion and Future Directions

While the direct therapeutic biological activities of cyclohexenediol metabolites remain an under-investigated area, the potent antiviral, anticancer, and anti-inflammatory properties of structurally related cyclohexane and cyclohexene derivatives underscore the potential of this chemical scaffold in drug discovery. The cyclobakuchiols and the zeylenone derivative CA serve as compelling examples of how modifications to the cyclohexane ring can yield compounds with significant and specific biological effects, mediated through key signaling pathways such as Nrf2, EZH2, and NF-κB.

Future research should focus on a systematic evaluation of the biological activities of various cyclohexenediol isomers and their metabolites. A thorough investigation into their effects on the signaling pathways identified for related compounds could reveal novel therapeutic opportunities. The experimental protocols and data presented in this guide provide a solid foundation for such future endeavors, paving the way for the potential development of new drugs based on the versatile cyclohexane framework.

References